Idra 21

説明

特性

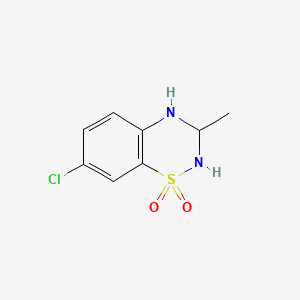

IUPAC Name |

7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRNTCHTJRLTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936887 | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22503-72-6, 163936-78-5, 163936-79-6 | |

| Record name | IDRA 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IDRA 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDRA-21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Idra-21 on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idra-21 is a benzothiadiazine derivative and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant nootropic effects in animal studies, improving learning and memory. The primary mechanism of action of Idra-21 involves its ability to attenuate the rapid desensitization of AMPA receptors, thereby enhancing excitatory synaptic transmission and promoting the induction of long-term potentiation (LTP). This document provides a detailed technical overview of the molecular mechanisms underlying Idra-21's effects on AMPA receptors, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant pathways and workflows.

Introduction

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel that mediates the majority of glutamatergic neurotransmission. Its function is tightly regulated, with processes like desensitization—a state where the receptor no longer responds to the agonist despite its continued presence—playing a crucial role in shaping synaptic responses. Positive allosteric modulators (PAMs) of the AMPA receptor, such as Idra-21, represent a promising class of cognitive enhancers. By binding to a site distinct from the glutamate-binding pocket, these molecules can modulate receptor function, typically by reducing desensitization and slowing deactivation. Idra-21 has been shown to be more potent than aniracetam (B1664956) and has a sustained effect, making it a molecule of significant interest in the field of neuropharmacology.[1][2]

Core Mechanism of Action: Allosteric Modulation of AMPA Receptors

Idra-21 acts as a partial positive allosteric modulator of AMPA receptor desensitization.[3][4][5] Unlike full modulators like cyclothiazide (B1669527), Idra-21 has a lower intrinsic activity, which contributes to its favorable safety profile, particularly its reduced neurotoxicity at effective concentrations. The primary effects of Idra-21 on AMPA receptor function are:

-

Attenuation of Desensitization: Idra-21 reduces the rapid, agonist-dependent desensitization of AMPA receptors. This leads to a prolonged ion channel opening in the presence of glutamate (B1630785), resulting in an increased influx of cations (Na+ and Ca2+) and a sustained depolarization of the postsynaptic membrane.

-

Slowing of Deactivation: The compound also slows the rate of AMPA receptor deactivation, which is the closure of the ion channel upon removal of the agonist. This further contributes to the enhancement of the synaptic response.

-

Facilitation of Long-Term Potentiation (LTP): By enhancing AMPA receptor-mediated currents, Idra-21 facilitates the induction of LTP, a cellular correlate of learning and memory. It effectively lowers the threshold for LTP induction.

Signaling Pathway of Idra-21 Action

The following diagram illustrates the proposed signaling pathway for Idra-21's modulation of AMPA receptors.

Caption: Idra-21 binds to an allosteric site on the AMPA receptor, enhancing its function.

Quantitative Data

The following tables summarize the quantitative data available for Idra-21 and related compounds from various experimental systems.

Table 1: Potency of Idra-21 and a Related Compound (c2) on AMPA and Kainate Receptors

| Compound | Receptor Subunit | Cell Type | EC50 (µM) | Maximal Efficacy (% of control) | Reference |

| Idra-21 | Native KARs | Cerebellar Granule Cells | 133 ± 37 | 99 ± 19% | |

| c2 | Native KARs | Cerebellar Granule Cells | 8 ± 4 | 177 ± 20% | |

| Idra-21 | GluA1 | HEK293 | 585 ± 130 | - | |

| c2 | GluA1 | HEK293 | 70 ± 25 | - | |

| Idra-21 | GluA2 | HEK293 | 532 ± 80 | - | |

| c2 | GluA2 | HEK293 | 47 ± 7 | - |

c2: 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, a more potent derivative of Idra-21.

Table 2: Effects of Idra-21 on AMPA Receptor-Mediated Currents

| Parameter | Experimental Condition | Value | Reference |

| Prolongation of AMPAergic autaptic currents | Cultured rat hippocampal neurons | 5.6 times control | |

| EC50 for current prolongation | Cultured rat hippocampal neurons | 150 µM | |

| Slowing of AMPA deactivation | 1-ms application of 1 mM glutamate to excised, outside-out membrane patches | 3 times control | |

| Doubling of charge transfer | Recombinant HEK293 cells (human GluR1/2 flip) | 70 µM | |

| Threshold for increasing intracellular Na+ | Cultured cerebellar granule neurons | 5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idra-21.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate and to assess the modulatory effects of Idra-21.

Experimental Workflow:

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Methodology:

-

Cell Preparation:

-

Primary Neuronal Cultures: Cerebellar granule neurons or hippocampal neurons are cultured from neonatal rats.

-

Transfected HEK293 Cells: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

-

-

Solutions:

-

External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 HEPES, 5 glucose, 20 sucrose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 HEPES, pH adjusted to 7.4 with KOH.

-

Agonist: Glutamate or AMPA is applied via a rapid perfusion system.

-

Modulator: Idra-21 is dissolved in DMSO and then diluted in the external solution to the final desired concentration.

-

-

Recording:

-

Patch pipettes with a resistance of 3-5 MΩ are used.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

To measure desensitization , a prolonged pulse of glutamate (e.g., 100 µM for 500 ms) is applied, and the decay of the current in the presence of the agonist is recorded.

-

To measure deactivation , a brief pulse of glutamate (e.g., 1 mM for 1 ms) is applied, and the decay of the current after the removal of the agonist is recorded.

-

-

Data Analysis:

-

The peak amplitude and decay time constants of the AMPA receptor-mediated currents are measured before and after the application of Idra-21.

-

The extent of desensitization is quantified by the ratio of the steady-state current to the peak current.

-

Calcium and Sodium Imaging

This method is used to measure changes in intracellular calcium ([Ca2+]i) and sodium ([Na+]i) concentrations following AMPA receptor activation and modulation by Idra-21.

Methodology:

-

Cell Preparation: Primary cultures of cerebellar granule neurons are used.

-

Dye Loading:

-

For [Ca2+]i imaging, cells are loaded with the fluorescent Ca2+ indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

-

For [Na+]i imaging, cells are loaded with the fluorescent Na+ indicator sodium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester (SBFI AM).

-

-

Imaging:

-

Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.

-

The cells are continuously perfused with a Locke's solution.

-

Baseline fluorescence is recorded before the application of any drugs.

-

AMPA, in the presence or absence of Idra-21, is applied, and the changes in fluorescence intensity are recorded over time.

-

-

Data Analysis:

-

The change in fluorescence is converted to a change in ion concentration.

-

The peak and duration of the ion transients are compared between control and Idra-21-treated conditions.

-

Neurotoxicity Assay

This assay is used to assess the potential neurotoxic effects of Idra-21, particularly in comparison to full AMPA receptor modulators like cyclothiazide.

Methodology:

-

Cell Preparation: Primary cultures of cerebellar granule neurons are used.

-

Drug Treatment:

-

Cells are exposed to AMPA (e.g., 50 µM) in the presence of varying concentrations of Idra-21 or cyclothiazide for a specified duration (e.g., 1 hour).

-

Control groups include cells treated with vehicle, AMPA alone, and the modulator alone.

-

To isolate the effects on AMPA receptors, an NMDA receptor antagonist like dizocilpine (B47880) may be included.

-

-

Assessment of Cell Viability:

-

After 24 hours, cell death is quantified using methods such as lactate (B86563) dehydrogenase (LDH) release assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., propidium (B1200493) iodide and Hoechst stain).

-

-

Data Analysis:

-

The percentage of neuronal death is calculated for each treatment condition and compared statistically.

-

Conclusion

Idra-21 is a potent, orally active positive allosteric modulator of AMPA receptors with a distinct mechanism of action as a partial modulator of desensitization. This property allows it to enhance cognitive function with a reduced risk of the neurotoxicity associated with full AMPA receptor modulators. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of Idra-21 and related compounds as potential therapeutics for cognitive disorders. The provided diagrams offer a clear visualization of the molecular interactions and experimental procedures central to the study of this promising nootropic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. IDRA-21 - Wikipedia [en.wikipedia.org]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

A Technical Guide to the Biological Activity of a(+)-Idra 21

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of a(+)-Idra 21, the active enantiomer of the benzothiadiazine derivative Idra 21. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a(+)-Idra 21 has demonstrated significant potential as a cognitive enhancer. This document consolidates quantitative data on its potency and efficacy, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows through structured diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Idra 21 is a chiral benzothiadiazine derivative that has garnered considerable interest for its nootropic properties. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The biological activity of Idra 21 is stereospecific, with the (+)-enantiomer, a(+)-Idra 21, being the pharmacologically active form[1]. This guide focuses specifically on the biological activity of this active enantiomer.

The primary mechanism of action of a(+)-Idra 21 involves the attenuation of AMPA receptor desensitization[2][3]. By binding to an allosteric site on the receptor, it stabilizes the open-channel conformation, thereby prolonging the synaptic response to glutamate (B1630785). This potentiation of AMPA receptor function is believed to underlie the observed improvements in learning and memory, as it facilitates the induction of long-term potentiation (LTP), a cellular correlate of memory formation[4].

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of a(+)-Idra 21 and its racemic mixture from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Idra 21

| Parameter | Value | Cell Type/Preparation | Receptor Subtype | Reference(s) |

| EC₅₀ (AMPA Current Potentiation) | 150 µM | Cultured Rat Hippocampal Neurons | Native | [3] |

| EC₅₀ (GluA1) | 585 ± 130 µM | HEK293 Cells | Homomeric GluA1 | |

| EC₅₀ (GluA2) | 532 ± 80 µM | HEK293 Cells | Homomeric GluA2 | |

| EC₅₀ (Kainate Receptor) | 568 ± 260 µM | Cerebellar Granule Neurons | Native | |

| Prolongation of AMPAergic Autaptic Currents | 5.6 times control | Cultured Rat Hippocampal Neurons | Native | |

| Slowing of AMPA Deactivation Rate | 3 times control | Excised Outside-Out Membrane Patches | Native | |

| Potentiation of Kainate-Evoked Current | 125 ± 18% | Primary Cultures of Cerebellar Granule Neurons | Native |

Table 2: In Vivo Efficacy of Idra 21

| Animal Model | Task | Dosing (Oral) | Effect | Reference(s) |

| Rhesus Monkeys (Young Adult) | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Significant improvement in performance, lasting up to 48 hours. 34% increase in accuracy on long-delay trials at best dose. | |

| Rhesus Monkeys (Aged) | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Improved task accuracy, up to 18% increase for medium-delay trials. | |

| Patas Monkeys | Reversal of Alprazolam-Induced Learning Deficit | 3 or 5.6 mg/kg | Potently abated cognitive impairment. | |

| Rats | Water Maze & Passive Avoidance | 4 - 120 µmol/kg | Improved performance in both tasks. | |

| Rats | Reversal of Alprazolam-Induced Deficit | ED₅₀ = 13 µmol/kg | 20- to 30-fold more potent than aniracetam. | |

| Rats | Reversal of Scopolamine-Induced Deficit | ED₅₀ = 108 µmol/kg | 20- to 30-fold more potent than aniracetam. |

Mechanism of Action and Signaling Pathways

a(+)-Idra 21 enhances synaptic strength by positively modulating AMPA receptors. This modulation leads to a cascade of downstream signaling events that are critical for synaptic plasticity, including Long-Term Potentiation (LTP).

AMPA Receptor Modulation

a(+)-Idra 21 binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site. This binding is thought to stabilize the receptor in its open conformation, thereby reducing the rate of desensitization and deactivation. The prolonged channel opening leads to an increased influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺ ions.

Figure 1: a(+)-Idra 21 binding to the AMPA receptor.

Downstream Signaling Cascade in Long-Term Potentiation (LTP)

The enhanced Ca²⁺ influx through AMPA receptors, along with Ca²⁺ entry through NMDA receptors, triggers a series of intracellular signaling cascades that are fundamental to LTP. Key players in this pathway include Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).

Figure 2: Key signaling events following a(+)-Idra 21-mediated AMPA receptor potentiation.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used to characterize the biological activity of a(+)-Idra 21.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recording is a fundamental technique to study the effects of a(+)-Idra 21 on AMPA receptor-mediated currents in individual neurons.

Objective: To measure changes in AMPA receptor currents in response to a(+)-Idra 21 application.

Cell Preparation:

-

Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing specific AMPA receptor subunits (e.g., HEK293 cells) are used.

-

Neurons are plated on coverslips and cultured for a sufficient period to allow for synapse formation.

Solutions:

-

External Solution (ACSF): Typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂. The solution is continuously bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: A typical composition includes (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na₂. The pH is adjusted to 7.2-7.3 with CsOH. Cesium is often used to block potassium channels.

Recording Procedure:

-

A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution.

-

The pipette is positioned onto the surface of a neuron under a microscope.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 to -70 mV to record excitatory postsynaptic currents (EPSCs).

-

A baseline of AMPA receptor-mediated currents is established by applying glutamate or by stimulating presynaptic inputs.

-

a(+)-Idra 21 is applied to the bath at various concentrations, and the changes in the amplitude, decay kinetics, and frequency of the AMPA receptor currents are recorded and analyzed.

Figure 3: A simplified workflow for patch-clamp experiments.

In Vivo Behavioral Assay: Delayed Matching-to-Sample (DMTS) Task

The DMTS task is a widely used behavioral paradigm to assess working memory in non-human primates.

Objective: To evaluate the effect of a(+)-Idra 21 on cognitive performance, specifically short-term visual memory.

Subjects: Rhesus monkeys are commonly used for this task.

Apparatus: A computer-controlled touch screen or a panel with multiple response keys and stimulus lights.

Procedure:

-

Training Phase: The monkeys are trained to perform the DMTS task to a stable baseline level of performance. A trial consists of:

-

Sample Presentation: A sample stimulus (e.g., a colored shape) is presented on the screen. The monkey must touch the sample.

-

Delay Period: The sample disappears, and there is a variable delay period (e.g., 1 to 60 seconds) during which the monkey must remember the sample.

-

Choice Phase: Two or more choice stimuli are presented, one of which matches the sample.

-

Response and Reward: The monkey must select the matching stimulus to receive a reward (e.g., a drop of juice). An incorrect choice results in a time-out period.

-

-

Testing Phase:

-

Once a stable baseline performance is achieved, the effects of a(+)-Idra 21 are tested.

-

The drug is administered orally at various doses (e.g., 0.15-10 mg/kg) or a vehicle control is given.

-

The monkey's performance on the DMTS task is recorded and analyzed for changes in accuracy, particularly at longer delay intervals, which are more demanding on working memory.

-

Figure 4: The sequence of events in a single DMTS trial.

Discussion and Future Directions

The available data strongly support the role of a(+)-Idra 21 as a potent cognitive enhancer acting through the positive allosteric modulation of AMPA receptors. Its ability to improve performance in demanding memory tasks in non-human primates, coupled with its long duration of action, makes it a compelling candidate for further investigation for the treatment of cognitive deficits associated with various neurological and psychiatric disorders.

Future research should focus on several key areas:

-

Enantiomer-Specific Pharmacology: A direct quantitative comparison of the binding affinity and modulatory effects of the (+) and (-) enantiomers of Idra 21 on different AMPA receptor subunit combinations is needed to fully characterize its stereospecificity.

-

Detailed Downstream Signaling: Further elucidation of the specific downstream signaling pathways activated by a(+)-Idra 21-mediated AMPA receptor potentiation will provide a more complete understanding of its molecular mechanism of action.

-

Clinical Translation: Given the promising preclinical data, well-controlled clinical trials are warranted to assess the safety, tolerability, and efficacy of a(+)-Idra 21 in human subjects with cognitive impairments.

-

Neurotoxicity Profile: While Idra 21 is reported to have a better neurotoxicity profile than other benzothiadiazides like cyclothiazide, further studies are needed to fully understand its potential for excitotoxicity, especially under conditions of excessive glutamate release, such as in stroke or epilepsy.

Conclusion

a(+)-Idra 21 is a promising cognitive-enhancing compound with a well-defined mechanism of action centered on the positive allosteric modulation of AMPA receptors. The data summarized in this guide highlight its potential for improving learning and memory. The provided experimental frameworks offer a basis for further research into its therapeutic applications. A deeper understanding of its enantiomer-specific pharmacology and downstream signaling will be crucial for its successful translation into clinical practice.

References

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Benzothiadiazine Derivative IDRA-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDRA-21, a significant benzothiadiazine derivative known for its nootropic effects. The document details its chemical structure, mechanism of action, pharmacological data, and key experimental methodologies, offering a core resource for professionals in neuroscience and drug development.

Core Compound Profile: IDRA-21

IDRA-21, scientifically known as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is a chiral molecule, with the (+)-IDRA-21 enantiomer being the active form.[1] As a member of the ampakine class of drugs, it has been a subject of research for its potential to enhance cognitive functions such as learning and memory.[1] Studies in animal models have shown that it is approximately 10 to 30 times more potent than aniracetam (B1664956) in reversing cognitive deficits and produces sustained effects for up to 48 hours after a single dose.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of the IDRA-21 compound are summarized below, providing essential information for its synthesis, handling, and experimental use.

| Property | Value | Reference |

| IUPAC Name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

| Molecular Formula | C₈H₉ClN₂O₂S | |

| Molar Mass | 232.68 g·mol⁻¹ | |

| CAS Number | 22503-72-6 | |

| SMILES | CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |

| Appearance | Solid | |

| Solubility | DMSO: 25-47 mg/mL; Ethanol: ~1-10 mg/mL (Sparingly soluble) |

Mechanism of Action: AMPA Receptor Modulation

The primary mechanism of action for IDRA-21 is its role as a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors. It enhances excitatory synaptic strength by binding to an allosteric site on the AMPA receptor, thereby attenuating its rapid desensitization in the presence of the neurotransmitter glutamate. This modulation leads to a prolonged influx of positive ions through the receptor's channel, increasing the amplitude and duration of excitatory postsynaptic potentials (EPSPs). This enhancement of synaptic transmission is believed to be the basis for its ability to promote the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Beyond its primary target, IDRA-21 has also been shown to potentiate currents mediated by kainate receptors (KARs). Furthermore, some studies indicate it can act as an inhibitor of synaptic and extrasynaptic NMDA receptors, showing subunit selectivity with a greater effect on NR1a-NR2B receptors compared to NR1a-NR2A.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the potency, efficacy, and behavioral effects of IDRA-21.

Table 1: In Vitro Efficacy and Potency of IDRA-21

| Parameter | Experimental System | Concentration | Effect | Reference |

|---|---|---|---|---|

| Charge Transfer | HEK 293 cells with GluR1/2 receptors | 70 µM | Doubled the glutamate-induced charge transfer | |

| Field EPSP | Rat hippocampal slices | 500 µM | Significantly increased amplitude and half-width | |

| Kainate-Evoked Current | Primary cerebellar granule neurons | Not Specified | 125 ± 18% potentiation |

| Cytotoxicity | Cultured neurons (co-applied with AMPA) | 1 mM | Induced cytotoxicity | |

Table 2: In Vivo Behavioral Effects of IDRA-21 in Primates

| Study Model | Task | Dose Range (Oral) | Key Finding | Reference |

|---|---|---|---|---|

| Young Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Significant improvement in task performance, lasting up to 48h. Accuracy on most difficult trials increased by 34% | |

| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Improved task accuracy, though less robust than in young animals. Increased accuracy up to 18% for medium delay trials |

| Young Pigtail Macaques | Delayed Nonmatching-to-Sample (DNMS) | Not Specified | Significantly improved memory on a difficult version of the task, especially at the longest delay | |

Key Experimental Protocols

This section provides an overview of the methodologies used in prominent studies to characterize IDRA-21.

This protocol describes the use of patch-clamp electrophysiology to measure the effect of IDRA-21 on AMPA receptors expressed in a controlled cell line.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK 293) cells are cultured under standard conditions. The cells are then stably transfected with plasmids encoding human AMPA receptor subunits, such as GluR1 and GluR2 (flip variants), to ensure consistent receptor expression.

-

Whole-Cell Patch-Clamp Recording: Standard whole-cell patch-clamp techniques are employed to record membrane currents from individual transfected cells. Borosilicate glass pipettes are used as electrodes, filled with an internal solution containing ions that mimic the intracellular environment.

-

Drug Application: A rapid solution exchange system is used to apply glutamate to the cell, which activates the expressed AMPA receptors and evokes an inward current. IDRA-21 is pre-applied or co-applied with glutamate at varying concentrations to assess its modulatory effects.

-

Data Analysis: The primary endpoint is the measurement of the glutamate-evoked current. Key parameters analyzed include the peak amplitude of the current and the rate of desensitization (the decay of the current in the sustained presence of glutamate). The effect of IDRA-21 is quantified by its ability to slow the decay rate and/or increase the total charge transfer during glutamate application.

This protocol outlines the Delayed Matching-to-Sample (DMTS) task used to evaluate the pro-cognitive effects of IDRA-21 in rhesus monkeys.

-

Subjects and Housing: Young adult or aged rhesus monkeys are housed individually and maintained on a standard diet. All procedures are conducted in accordance with animal care and use guidelines.

-

DMTS Task Apparatus: The task is performed in a computer-automated testing apparatus. The monkey faces a screen where visual stimuli (e.g., images or shapes) are presented, and it can respond by touching the screen.

-

Behavioral Protocol:

-

Sample Presentation: A single "sample" image is presented in the center of the screen. The monkey must touch it.

-

Delay Period: The screen goes blank for a variable delay period (e.g., a few seconds to over a minute). This period tests the animal's working memory.

-

Choice Presentation: Two or more images appear on the screen, one of which is the original sample image.

-

Response and Reward: The monkey must touch the image that matches the sample. A correct choice is rewarded with a food pellet or juice, while an incorrect choice results in a brief time-out period.

-

-

Drug Administration and Testing: IDRA-21 is administered orally at various doses (e.g., 0.15-10 mg/kg) or as a vehicle control. Behavioral testing sessions are conducted at specific time points after administration (e.g., 1, 24, and 48 hours) to assess the onset and duration of the drug's effects.

-

Data Analysis: The primary performance metric is task accuracy, calculated as the percentage of correct choices. Data are often analyzed based on the length of the delay interval, as longer delays present a greater cognitive challenge. The effects of different doses of IDRA-21 are compared to the vehicle control performance.

Safety and Neurotoxicity Profile

While IDRA-21 demonstrates cognitive-enhancing properties at therapeutic doses, it is not without potential risks. In vitro studies have shown that at high concentrations (orders of magnitude greater than those effective in vivo), IDRA-21 can produce neurotoxic effects when co-applied with AMPA. Furthermore, it may exacerbate neuronal damage following ischemic events, such as stroke, or seizures, where excessive glutamate receptor activation is already a concern. This suggests that while the compound may have a viable therapeutic window, its use in conditions associated with excitotoxicity requires careful consideration.

Conclusion

IDRA-21 stands as a well-characterized benzothiadiazine derivative and a potent positive allosteric modulator of the AMPA receptor. Its ability to attenuate receptor desensitization, promote LTP, and enhance cognitive performance in animal models provides a strong foundation for its study in the context of memory and learning disorders. The detailed methodologies and quantitative data presented in this guide offer a technical resource for researchers aiming to build upon existing knowledge of IDRA-21 and explore the therapeutic potential of AMPA receptor modulation. Future research may focus on developing derivatives with improved pharmacological profiles and further elucidating the long-term effects of this class of compounds.

References

The Neurophysiological Profile of IDRA-21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDRA-21 is a chiral benzothiadiazine derivative recognized for its potent and long-lasting nootropic effects. As a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, it enhances synaptic plasticity, a fundamental mechanism for learning and memory. This technical guide provides a comprehensive overview of the neurophysiological effects of IDRA-21, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate its cognitive-enhancing properties.

Introduction

IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a small molecule that has garnered significant interest in the field of neuroscience for its ability to improve cognitive function in animal models.[1] Its primary mechanism of action involves the positive allosteric modulation of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[2] By attenuating the desensitization of these receptors, IDRA-21 prolongs the synaptic response to the neurotransmitter glutamate (B1630785), thereby strengthening synaptic connections.[3] This action is believed to underlie its observed effects on long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

Mechanism of Action

IDRA-21 exerts its neurophysiological effects through a dual mechanism involving both AMPA and N-methyl-D-aspartate (NMDA) receptors.

Positive Allosteric Modulation of AMPA Receptors

The principal mechanism of IDRA-21 is its action as a positive allosteric modulator of AMPA receptors.[1] It binds to a site on the receptor distinct from the glutamate binding site and reduces the rate of receptor desensitization. This leads to an increased influx of positive ions into the postsynaptic neuron upon glutamate binding, resulting in a larger and more prolonged excitatory postsynaptic potential (EPSP). This enhancement of AMPA receptor function is thought to be the primary driver of IDRA-21's cognitive-enhancing effects.

dot

Negative Allosteric Modulation of NMDA Receptors

Interestingly, IDRA-21 also acts as a negative modulator of NMDA receptors. Studies have shown that it can reduce NMDA receptor-mediated whole-cell currents in a non-competitive and voltage-independent manner. This effect is more pronounced at lower glycine (B1666218) concentrations, suggesting an interaction with the glycine co-agonist site. Furthermore, IDRA-21 exhibits subunit selectivity, being more effective on NR1a-NR2B receptors compared to NR1a-NR2A receptors. This inhibitory action on NMDA receptors may contribute to its neuroprotective profile under certain conditions, although it can also exacerbate neuronal damage in the context of global ischemia.

Quantitative Data on Neurophysiological Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of IDRA-21.

Table 1: In Vitro Electrophysiological Effects

| Parameter | Preparation | Concentration | Effect | Reference |

| Field EPSP Amplitude & Halfwidth | Rat Hippocampal Slices | 500 µM | Significantly increased | |

| AMPAergic Autaptic Currents | Cultured Rat Hippocampal Neurons | EC50: 150 µM | Prolonged (5.6 times control) | |

| AMPA Deactivation Rate | Cultured Rat Hippocampal Neurons | - | Slowed (3 times control) | |

| Kainate-Evoked Current Potentiation | Primary Cultures of Cerebellar Granule Neurons | - | 125 ± 18% | |

| Charge Transfer (GluR1/2 receptors) | Recombinant HEK 293 Cells | 70 µM | Doubled | |

| NMDA Receptor Whole-Cell Currents | Cultured Cerebellar Granule Cells | - | Reduced |

Table 2: In Vivo Cognitive Enhancement Effects

| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference |

| Young Adult Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Significant improvement in performance, especially at long delays (34% increase in accuracy). Effects lasted up to 48 hours. | |

| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Improved task accuracy, though less robust than in young monkeys (up to 18% increase). | |

| Young Pigtail Macaques | Delayed Non-Matching-to-Sample (DNMS) | 2.5 mg/kg (oral) | Significant improvement in memory on a difficult version of the task; largest improvement (from 68% to 80%) on the 90s delay. | |

| Patas Monkeys | Alprazolam-induced learning deficit | 3 or 5.6 mg/kg | Blocked alprazolam-induced learning deficits. | |

| Rats | Reversal of cognitive deficits | - | 10-30 times more potent than aniracetam (B1664956) in reversing deficits induced by alprazolam or scopolamine. |

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is a generalized representation based on standard methods for studying LTP.

Objective: To assess the effect of IDRA-21 on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of adult male Sprague-Dawley rats. Slices are maintained in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Electrode Placement: A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral afferents, and a recording electrode is positioned in the CA1 dendritic layer to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application: IDRA-21 (e.g., 500 µM) is added to the perfusing aCSF.

-

LTP Induction: After a period of drug incubation, a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) is delivered to induce LTP.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

dot

In Vivo Behavioral Assessment: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

This protocol is a generalized representation based on studies assessing cognitive enhancement in non-human primates.

Objective: To evaluate the effect of IDRA-21 on visual recognition memory and working memory in rhesus monkeys.

Methodology:

-

Subjects and Training: Adult rhesus monkeys are trained on a computer-automated DMTS task. The task requires the monkey to remember a sample stimulus (e.g., an image) presented on a touchscreen and then, after a delay period, select the matching stimulus from a set of choices.

-

Task Parameters: The duration of the delay between the sample and choice presentation is varied (e.g., short, medium, long delays) to manipulate the memory load.

-

Dosing and Administration: IDRA-21 is administered orally at various doses (e.g., 0.15-10 mg/kg) or as a single individualized "best dose" determined for each animal. A vehicle control is also used.

-

Testing Sessions: Monkeys perform the DMTS task in daily sessions. Drug and vehicle sessions are typically counterbalanced and separated by a washout period.

-

Data Collection and Analysis: The primary dependent variable is the percentage of correct responses. Reaction times and performance at different delay intervals are also analyzed.

Logical Relationships and Therapeutic Implications

The neurophysiological effects of IDRA-21 translate into observable cognitive enhancements, suggesting its potential as a therapeutic agent for conditions associated with cognitive decline.

dot

References

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. IDRA 21 | AMPA receptor modulator | Hello Bio [hellobio.com]

- 3. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synaptic Symphony: A Technical Guide to Idra 21 and its Role in Hippocampal Long-Term Potentiation

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cognitive neuroscience and drug development, the quest for molecules that can enhance learning and memory remains a paramount objective. This whitepaper provides an in-depth technical exploration of Idra 21, a potent benzothiadiazine derivative, and its profound impact on long-term potentiation (LTP) in the hippocampus, a brain region critical for memory formation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction: The Promise of Ampakines in Cognitive Enhancement

Idra 21 belongs to a class of compounds known as ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, Idra 21 attenuates its desensitization, thereby prolonging the synaptic response to the neurotransmitter glutamate (B1630785).[1] This mechanism is believed to be the cornerstone of its nootropic effects, which include significant improvements in learning and memory, as observed in various animal studies.[2] Notably, Idra 21 is reported to be 10-30 times more potent than the prototypical ampakine, aniracetam, in reversing cognitive deficits.[2] Its effects are also remarkably long-lasting, with a single dose producing cognitive enhancement for up to 48 hours.

Mechanism of Action: A Two-Pronged Approach to Synaptic Modulation

The primary mechanism of action of Idra 21 is its positive allosteric modulation of AMPA receptors. This action leads to an increase in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), a key factor in the induction of LTP. Beyond its effects on AMPA receptors, research has revealed that Idra 21 also acts as a negative modulator of NMDA receptors, with a degree of subunit selectivity. Specifically, it has been shown to be more effective on NR1a-NR2B subunits than on NR1a-NR2A subunits. This dual-action on two critical glutamate receptors suggests a nuanced and complex influence on synaptic plasticity.

Quantitative Data on the Efficacy of Idra 21

To provide a clear and comparative overview of the quantitative effects of Idra 21, the following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Electrophysiological Effects of Idra 21 on Hippocampal Slices

| Parameter | Concentration | Effect | Reference |

| Field EPSP Amplitude | 500 µM | Significantly increased | |

| Field EPSP Half-width | 500 µM | Significantly increased | |

| Long-Term Potentiation (LTP) | 500 µM | Promoted induction with sub-optimal stimulation |

Table 2: In Vivo Behavioral Effects of Idra 21

| Animal Model | Behavioral Task | Dosage | Key Findings | Reference |

| Rhesus Monkeys (Young Adult) | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Significant improvement in performance, particularly at longer delay intervals. Effects lasted up to 48 hours. Task accuracy for long delay trials increased by 34% of vehicle. | |

| Rhesus Monkeys (Aged) | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Improved task accuracy, though the response was less robust than in young monkeys. Increase in DMTS accuracy of up to 18% of vehicle for medium delay intervals. | |

| Patas Monkeys | Alprazolam-induced learning deficit | 3 or 5.6 mg/kg | Attenuated the amnestic effect of alprazolam. | |

| Rats | Spatial Memory Tasks | Not specified | Improved learning and memory. | |

| Mice | Alprazolam-induced spatial discrimination deficit | 10 mg/kg | Reversed the deficit induced by alprazolam. |

Experimental Protocols: A Guide to Methodologies

This section provides detailed methodologies for the key experiments cited in this whitepaper, enabling researchers to replicate and build upon these findings.

In Vitro Electrophysiology in Hippocampal Slices

Objective: To assess the effect of Idra 21 on synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus.

Protocol:

-

Slice Preparation:

-

Male Sprague-Dawley rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber perfused with aCSF at 30°C.

-

A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral-commissural pathway.

-

A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline responses are recorded every 30 seconds by delivering single pulses at an intensity that evokes a response of approximately 50% of the maximum.

-

-

Drug Application:

-

After a stable baseline is established, Idra 21 (500 µM) is added to the perfusion medium.

-

-

LTP Induction:

-

A theta-burst stimulation (TBS) protocol is used to induce LTP. While the exact protocol used in the Arai et al. (1996) study is not fully detailed, a typical TBS protocol consists of a series of high-frequency bursts (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).

-

In the presence of Idra 21, a sub-optimal stimulation paradigm (one that does not typically induce full LTP) is employed to assess the drug's facilitatory effect.

-

-

Data Analysis:

-

The slope of the fEPSP is measured to quantify synaptic strength.

-

The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-stimulation baseline.

-

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

Objective: To evaluate the effect of Idra 21 on working memory and cognitive performance.

Protocol:

-

Apparatus:

-

The task is conducted in a computer-automated test system. The monkey is seated in a primate chair facing a touch-sensitive video screen.

-

-

Procedure:

-

A trial begins with the presentation of a "sample" stimulus (e.g., a geometric shape) in the center of the screen.

-

The monkey is required to touch the sample stimulus.

-

Following the touch, the sample stimulus disappears, and a delay period of variable duration (e.g., a few seconds to several minutes) is initiated.

-

After the delay, two or more "choice" stimuli are presented on the screen, one of which matches the sample stimulus.

-

The monkey must touch the matching stimulus to receive a reward (e.g., a food pellet or juice). An incorrect choice results in a time-out period.

-

-

Drug Administration:

-

Idra 21 is administered orally at doses ranging from 0.15 to 10 mg/kg.

-

-

Data Analysis:

-

The primary measure of performance is the percentage of correct responses at each delay interval.

-

Reaction times and the number of trials attempted are also recorded.

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved, this section provides diagrams generated using the DOT language.

Discussion and Future Directions

Idra 21 represents a significant advancement in the development of cognitive enhancers. Its potent and long-lasting effects on learning and memory, mediated through the positive allosteric modulation of AMPA receptors, underscore the therapeutic potential of this class of compounds. The facilitation of hippocampal LTP by Idra 21 provides a cellular mechanism for its observed nootropic properties.

Future research should focus on several key areas. A comprehensive dose-response relationship for the effects of Idra 21 on LTP is needed to refine our understanding of its therapeutic window. Furthermore, elucidating the precise downstream signaling pathways activated by Idra 21-mediated AMPA receptor modulation is crucial. Specifically, investigating the direct impact on key kinases such as CaMKII and transcription factors like CREB will provide a more complete picture of its molecular mechanism of action. While animal studies have been promising, the translation of these findings to human cognition requires carefully designed clinical trials. The potential for adverse effects, particularly the exacerbation of neuronal damage in ischemic conditions, also warrants further investigation to ensure a favorable safety profile.

References

Idra-21: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idra-21 is a chiral benzothiadiazine derivative and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Recognized for its potent and long-lasting nootropic effects, Idra-21 has demonstrated significant cognitive enhancement in various animal models.[1] This technical guide provides an in-depth overview of the cellular pathways modulated by Idra-21, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

Idra-21's primary mechanism of action is the positive allosteric modulation of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[1] By binding to an allosteric site on the AMPA receptor complex, Idra-21 attenuates receptor desensitization, thereby prolonging the duration of the ion channel opening in the presence of the neurotransmitter glutamate (B1630785).[2][3] This leads to an enhanced excitatory postsynaptic current (EPSC), a fundamental component of synaptic strength.

Secondary Mechanism: Modulation of NMDA Receptors

In addition to its effects on AMPA receptors, Idra-21 has been shown to negatively modulate N-methyl-D-aspartate (NMDA) receptors. This inhibitory effect is more pronounced on NR2B-containing NMDA receptors. The functional consequence of this secondary action is a reduction in NMDA receptor-mediated currents, which may contribute to the neuroprotective profile of Idra-21 under certain conditions.

Quantitative Data on Idra-21's Effects

The following tables summarize the available quantitative data on the pharmacological effects of Idra-21.

Table 1: In Vitro Efficacy and Potency of Idra-21

| Parameter | Value | Cell Type/Receptor | Experimental Condition | Reference |

| AMPA Receptor Modulation | ||||

| EC50 for prolonging AMPAergic autaptic currents | 150 µM | Cultured rat hippocampal neurons | Whole-cell patch clamp | |

| Prolongation of AMPAergic autaptic currents | 5.6-fold increase | Cultured rat hippocampal neurons | 1 mM glutamate application | |

| Slowing of AMPA deactivation rate | 3-fold increase | Cultured rat hippocampal neurons | 1 ms (B15284909) application of 1 mM glutamate | |

| Potentiation of Kainate-evoked current | 125 ± 18% | Primary cultures of cerebellar granule neurons | Patch-clamp | |

| Doubling of charge transfer | 70 µM | Recombinant HEK 293 cells with human GluR1/2 flip receptors | Concentration-dependent inhibition of glutamate-induced inactivation | |

| NMDA Receptor Modulation | ||||

| Effect on NMDA-mEPSCs peak amplitude | No effect | Cultured cerebellar granule cells | Low potassium | |

| Effect on NMDA-mEPSCs decay time constant | Decrease | Cultured cerebellar granule cells | Fast glutamate application | |

| Effect on NMDA-mEPSCs current amplitude | Decrease | Cultured cerebellar granule cells | Fast glutamate application | |

| Subunit Selectivity | More effective on NR1a-NR2B than NR1a-NR2A | Recombinant HEK 293 cells | Electrophysiology |

Table 2: In Vivo Cognitive Enhancement in Non-Human Primates (Rhesus Monkeys)

| Parameter | Dose Range | Task | Key Findings | Reference |

| Improvement in Delayed Matching-to-Sample (DMTS) Task Accuracy | 0.15-10 mg/kg (oral) | DMTS | - Significant improvement in young adult monkeys. - 34% increase in accuracy for long-delay trials at best dose. - Effects maintained for up to 48 hours after a single dose. | |

| Improvement in DMTS Task Accuracy in Aged Monkeys | 0.15-10 mg/kg (oral) | DMTS | - Improved task accuracy, though less robust than in young monkeys. - Up to 18% increase in accuracy for medium-delay trials at best dose. | |

| Reversal of Cognitive Deficits | 10-30 times more potent than aniracetam | Various cognitive tasks | Reversing deficits induced by alprazolam or scopolamine. |

Signaling Pathways Modulated by Idra-21

The cognitive-enhancing effects of Idra-21 are rooted in its ability to modulate key signaling pathways involved in synaptic plasticity, learning, and memory.

Enhancement of Synaptic Transmission and Long-Term Potentiation (LTP)

By potentiating AMPA receptor function, Idra-21 directly enhances synaptic transmission. This heightened synaptic activity is a critical prerequisite for the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that Idra-21 promotes the induction of LTP in hippocampal slices, allowing for full potentiation even with stimulation paradigms that are otherwise only partially effective.

Idra-21's primary mechanism of action on the AMPA receptor.

Downstream Signaling Cascades: CaMKII, CREB, and BDNF

The induction of LTP by AMPA receptor activation is known to trigger a cascade of intracellular signaling events. While direct evidence for Idra-21's modulation of these specific downstream effectors is still emerging, the established link between AMPA receptor-mediated LTP and these pathways provides a strong theoretical framework.

-

CaMKII Activation: The increased calcium influx resulting from prolonged AMPA receptor activation leads to the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a key enzyme in synaptic plasticity.

-

CREB Phosphorylation: Activated CaMKII can, in turn, phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for long-term memory formation.

-

BDNF Expression: Phosphorylated CREB promotes the transcription of various genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF, through its receptor TrkB, plays a critical role in neuronal survival, differentiation, and synaptic plasticity.

References

- 1. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of kainate--activated currents by diazoxide and cyclothiazide analogues (IDRA) in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Idra-21 and Its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant potential in enhancing cognitive function through the modulation of synaptic plasticity. This technical guide provides an in-depth analysis of the effects of Idra-21 on synaptic plasticity, with a focus on its mechanism of action, quantitative effects on synaptic transmission and long-term potentiation (LTP), and its interactions with other neurotransmitter systems. Detailed experimental methodologies from key studies are presented to facilitate the replication and extension of these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1] Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a primary molecular model for memory formation.[2] Pharmacological agents that can modulate synaptic plasticity, particularly those that enhance LTP, are of significant interest for their potential as cognitive enhancers and for the treatment of neurological disorders associated with cognitive decline.

Idra-21 has emerged as a potent ampakine, a class of compounds that positively modulate AMPA receptors.[2] It has been shown to improve learning and memory in various animal models, with a potency approximately 10 to 30 times greater than aniracetam (B1664956) in reversing cognitive deficits.[3] The primary mechanism of action of Idra-21 is believed to be the promotion of LTP induction.[3] This guide will delve into the core experimental findings that elucidate the effects of Idra-21 on synaptic plasticity.

Mechanism of Action: Modulation of AMPA Receptors

Idra-21 exerts its effects by binding to an allosteric site on the AMPA receptor, thereby reducing the rate of receptor desensitization and prolonging the duration of the synaptic current. This enhancement of AMPA receptor-mediated currents leads to a greater influx of positive ions into the postsynaptic neuron upon glutamate (B1630785) binding, thereby increasing the likelihood of action potential firing and strengthening the synaptic connection.

The following diagram illustrates the proposed signaling pathway for Idra-21's enhancement of synaptic plasticity:

Quantitative Effects on Synaptic Transmission and Plasticity

The potentiation of synaptic transmission by Idra-21 has been quantified in several key studies. The following tables summarize the significant findings on its effects on excitatory postsynaptic potentials (EPSPs) and long-term potentiation (LTP).

Table 1: Effects of Idra-21 on Field Excitatory Postsynaptic Potentials (fEPSPs)

| Parameter | Concentration | Model System | Effect | Reference |

| fEPSP Amplitude | 500 µM | Rat Hippocampal Slices | Significantly Increased | |

| fEPSP Half-width | 500 µM | Rat Hippocampal Slices | Significantly Increased |

Table 2: Effects of Idra-21 on Long-Term Potentiation (LTP)

| Parameter | Concentration | Model System | Effect | Reference |

| LTP Induction | 500 µM | Rat Hippocampal Slices | Promoted with partially effective stimulation paradigms | |

| Cognitive Enhancement | 0.15 - 10 mg/kg (oral) | Rhesus Monkeys | Significant improvement in Delayed Matching-to-Sample (DMTS) task |

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation and replication of the findings on Idra-21. The following sections provide detailed methodologies from pivotal studies.

In Vitro Electrophysiology in Hippocampal Slices (Arai et al., 1996)

This study investigated the effect of Idra-21 on synaptic transmission and LTP in the CA1 region of rat hippocampal slices.

-

Subjects: Male Sprague-Dawley rats.

-

Hippocampal Slice Preparation:

-

Rats were anesthetized and decapitated.

-

The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). The precise composition of the ACSF is not detailed in the available abstract.

-

Transverse hippocampal slices (400 µm) were prepared using a McIlwain tissue chopper.

-

Slices were incubated in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Slices were transferred to a recording chamber and continuously perfused with oxygenated ACSF.

-

Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region using a glass micropipette.

-

Synaptic responses were evoked by stimulating the Schaffer collateral-commissural pathway.

-

-

LTP Induction:

-

A baseline of synaptic transmission was established by stimulating at a low frequency.

-

LTP was induced using a high-frequency stimulation paradigm. The specific parameters of the "partially effective" stimulation that was enhanced by Idra-21 are not available in the abstract.

-

-

Drug Application:

-

Idra-21 was dissolved in a suitable solvent and then diluted in ACSF to a final concentration of 500 µM before being perfused over the slices.

-

The following diagram outlines the experimental workflow:

Cognitive Enhancement in Rhesus Monkeys (Buccafusco et al., 2004)

This study evaluated the effects of orally administered Idra-21 on the performance of a cognitive task in young and aged rhesus monkeys.

-

Subjects: Young adult and aged rhesus monkeys.

-

Behavioral Task: Delayed Matching-to-Sample (DMTS) task. The specific details of the task, such as the nature of the stimuli and the delay intervals, are not fully described in the available abstract.

-

Drug Administration:

-

Idra-21 was administered orally at doses ranging from 0.15 to 10 mg/kg.

-

A repeated dosing schedule with doses separated by 3 days was also employed to assess potential cumulative effects.

-

-

Data Analysis:

-

Task accuracy was the primary measure of cognitive performance.

-

The effects of Idra-21 were compared to vehicle controls.

-

Interaction with NMDA Receptors

While the primary target of Idra-21 is the AMPA receptor, evidence suggests a secondary interaction with the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that Idra-21 can act as a negative modulator of NMDA receptor function, particularly at NR1a-NR2B subunit-containing receptors. This inhibitory effect on NMDA receptors adds a layer of complexity to the overall pharmacological profile of Idra-21 and may contribute to its neuroprotective properties under certain conditions.

Neurotoxicity Profile

A critical consideration for any potential therapeutic agent is its safety profile. While Idra-21 is generally considered to have a good safety profile, some studies have indicated that it may exacerbate neuronal damage following global ischemia. This suggests that caution should be exercised when considering the use of Idra-21 in conditions where there is a risk of excessive AMPA receptor activation, such as stroke or seizures.

Conclusion

Idra-21 is a potent positive allosteric modulator of AMPA receptors that significantly enhances synaptic plasticity, primarily through the facilitation of long-term potentiation. Its ability to improve cognitive performance in animal models highlights its potential as a therapeutic agent for cognitive disorders. However, its interaction with NMDA receptors and its potential for neurotoxicity under ischemic conditions warrant further investigation. The detailed experimental protocols provided in this guide are intended to support future research aimed at further elucidating the mechanisms of action and therapeutic potential of Idra-21.

References

- 1. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys | Semantic Scholar [semanticscholar.org]

Idra-21: An In-Depth Technical Guide to In Vitro Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idra-21, a benzothiadiazine derivative, is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with secondary activity as a negative modulator of the N-methyl-D-aspartate (NMDA) receptor. Its ability to enhance synaptic plasticity has positioned it as a compound of interest for cognitive enhancement and the treatment of neurological disorders. This technical guide provides a comprehensive overview of the in vitro solubility and stability of Idra-21, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

In Vitro Solubility Profile

The solubility of a compound is a critical determinant of its utility in in vitro assays and its potential for formulation development. Idra-21 exhibits a range of solubilities in common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for Idra-21.

| Solvent/System | Solubility | Molar Equivalent (at 232.69 g/mol ) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL | ~4.3 - 43 mM | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL | ≥ 8.94 mM | [2] |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (with sonication) | ~1074.4 mM | [3] |

| Dimethyl Sulfoxide (DMSO) | 47 mg/mL | ~201.98 mM | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 mM | [5] |

| Ethanol | Sparingly soluble: 1-10 mg/mL | ~4.3 - 43 mM | |

| Ethanol | 14 mg/mL | ~60.16 mM | |

| Water | Practically insoluble | - | |

| N,N-Dimethylformamide | Very soluble | - | |

| Methanol (B129727) | Soluble | - | |

| Glacial Acetic Acid | Sparingly soluble | - | |

| Chloroform | Very slightly soluble | - | |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 8.94 mM | |

| 10% DMSO / 90% corn oil | ≥ 2.08 mg/mL | ≥ 8.94 mM |

In Vitro Stability Profile

The chemical stability of Idra-21 in various in vitro environments is crucial for the design and interpretation of experiments. While comprehensive quantitative stability data under various stress conditions (e.g., pH, temperature, light) is not extensively published, some key stability characteristics have been reported.

Key Stability Observations:

-

Solid State: As a solid, Idra-21 is stable for at least four years when stored at -20°C.

-

Aqueous Stability: Idra-21 has been reported to undergo rapid enantiomerization in aqueous solutions. This is a critical consideration for in vitro studies, as the biological activity resides in the (+)-Idra-21 enantiomer.

-

Acidic Conditions: The compound is susceptible to hydrolysis in acidic medium. This suggests that experiments conducted at low pH may lead to degradation of the parent compound.

A comprehensive assessment of Idra-21's in vitro stability would require forced degradation studies. The following section outlines a general protocol for such an investigation.

Experimental Protocols

In Vitro Solubility Assay (Kinetic Method)

This protocol describes a high-throughput kinetic solubility assay, suitable for early-stage drug discovery.

Materials:

-

Idra-21

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with nephelometric or UV absorbance detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Idra-21 in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the Idra-21 stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where Idra-21 has maximum absorbance. The concentration is determined from a standard curve.

-

In Vitro Stability Assay (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Idra-21 under various stress conditions.

Materials:

-

Idra-21

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

Temperature-controlled incubator

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Idra-21 in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add the stock solution to HCl solutions of varying concentrations. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Add the stock solution to NaOH solutions of varying concentrations. Incubate at room temperature and an elevated temperature.

-

Oxidative Degradation: Add the stock solution to a solution of H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of Idra-21 to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose a solid sample and a solution of Idra-21 to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact Idra-21 from its degradation products.

-